Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate is a complex organic compound with the molecular formula C13H25NO5 It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and two methoxy groups attached to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate typically involves multiple steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxymethyl and methoxy groups. The final step involves the attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups attached to the cyclobutyl ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups to the cyclobutyl ring.
Scientific Research Applications
Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[[1-(hydroxymethyl)cyclobutyl]methyl]carbamate: Lacks the methoxy groups, resulting in different reactivity and applications.
Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclopropyl]methyl]carbamate: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to variations in chemical behavior.
Properties
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-11(2,3)19-10(16)14-8-12(9-15)6-13(7-12,17-4)18-5/h15H,6-9H2,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPQKVDFEZMIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(OC)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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